PQR620
Description
PQR620 is a novel, selective, and brain-penetrant dual inhibitor of mTORC1/2 kinases, developed through rational modification of the PI3K/mTOR inhibitor bimiralisib (PQR309) . It demonstrates high specificity for mTOR over PI3Kα (>1,000-fold selectivity) and other kinases, enabling potent suppression of mTOR signaling without off-target effects . Structurally, this compound replaces bimiralisib’s trifluoromethyl group with a difluoromethyl group and modifies the morpholine ring to enhance mTOR binding affinity and blood-brain barrier penetration .
Properties
Molecular Formula |
C21H25F2N7O2 |
|---|---|
Molecular Weight |
445.47 |
Origin of Product |
United States |
Scientific Research Applications
Cancer Treatment
Mechanism of Action
PQR620 acts as an ATP-competitive inhibitor of both mTOR complex 1 (mTORC1) and complex 2 (mTORC2). This dual inhibition is significant as mTOR signaling is often dysregulated in cancers, contributing to tumor growth and resistance to therapies. This compound has demonstrated efficacy in various cancer models, including non-small cell lung carcinoma (NSCLC) and lymphomas.
Non-Small Cell Lung Carcinoma (NSCLC)
Recent studies have highlighted this compound's effectiveness against NSCLC. It was shown to inhibit cell growth, proliferation, and migration in primary NSCLC cells as well as established cell lines (A549 and NCI-H1944). The compound induced significant apoptosis and disrupted mTOR complex assembly, leading to decreased phosphorylation of downstream targets such as Akt and S6K1 .
In Vivo Studies
In xenograft models using severe combined immune deficient mice, daily oral administration of this compound significantly inhibited tumor growth. Notably, it demonstrated both mTOR-dependent and independent mechanisms of action, including the induction of oxidative stress .
| Study | Dose | Effect on Tumor Growth | Mechanism |
|---|---|---|---|
| NSCLC Xenograft | 50 mg/kg | Significant inhibition | mTORC1/2 inhibition |
| Primary NSCLC Cells | 300 nM | Reduced viability | Apoptosis induction |
Lymphoma Treatment
This compound has also been evaluated in lymphoma models. In combination with venetoclax, it achieved a two-fold reduction in tumor volumes compared to controls, indicating enhanced therapeutic efficacy without significant toxicity .
Neurological Disorders
This compound's ability to penetrate the blood-brain barrier positions it as a potential treatment for neurological disorders where mTOR signaling is implicated. Studies have suggested that it may be effective in treating conditions like epilepsy by modulating mTOR activity.
Epilepsy Research
In animal models of epilepsy, this compound exhibited rapid penetration into the brain and demonstrated anti-seizure activity more effectively than existing mTOR inhibitors . This suggests its potential utility in managing seizure disorders linked to aberrant mTOR activation.
| Study | Model | Effect on Seizures | Comments |
|---|---|---|---|
| Epileptic Mice | Various doses | Significant reduction | Promising rapid brain penetration |
Pharmacokinetics and Safety Profile
This compound has shown favorable pharmacokinetic properties with a half-life of approximately five hours after oral administration. It reaches peak concentrations in plasma and brain within 30 minutes, supporting its potential for clinical use . Toxicological studies indicate good tolerability with minor side effects observed at higher doses.
Comparison with Similar Compounds
Mechanism of Action :
- Inhibits both mTORC1 (via reduced phosphorylation of p-p70 S6 and p-4e-BP1) and mTORC2 (via p-AKT suppression), disrupting cell proliferation, survival, and metabolism .
- Induces mTOR-independent effects, including sphingosine kinase 1 (SphK1) inhibition, ceramide accumulation, and oxidative stress via reactive oxygen species (ROS) overproduction .
Pharmacokinetics :
- Rapid absorption (Cmax in plasma and brain within 30 minutes) and long half-life (>5 hours), supporting once-daily oral dosing .
- Demonstrated efficacy in xenograft models of ovarian carcinoma, lymphoma, and non-small cell lung cancer (NSCLC) at 30–100 mg/kg doses without significant toxicity .
Comparison with Similar Compounds
Efficacy and Selectivity
Key Findings :
- This compound’s mTOR selectivity exceeds bimiralisib and rapalogs, reducing PI3K-related toxicity .
- Unlike AZD2014 and INK128, this compound’s mTOR-independent SphK1/ROS pathways enhance cytotoxicity in resistant NSCLC models .
- CC-115’s dual mTOR/DNA-PK inhibition offers distinct mechanisms but narrower therapeutic index due to toxicity .
Combination Therapies
- With Venetoclax (BCL2 inhibitor): Synergistic apoptosis induction in diffuse large B-cell lymphoma (DLBCL), eradicating tumors in xenografts (T/C <10%) . Superior to single-agent this compound (largely cytostatic) or venetoclax alone .
- With Antioxidants (e.g., NAC) :
Pharmacokinetic Advantages
- Brain Penetration : Unlike rapamycin, INK128, and AZD2014, this compound achieves therapeutic concentrations in the brain, enabling CNS tumor applications .
- Oral Bioavailability : Superior to first-generation ATP-competitive inhibitors (e.g., Torin1), with sustained target engagement .
Preclinical and Clinical Implications
- NSCLC : Outperforms MK-2206 (Akt inhibitor) and AZD2014 in apoptosis induction due to dual mTORC1/2 blockade and SphK1 inhibition .
- Lymphoma : Higher potency than CC223 and AZD2014, particularly in MCL .
- CNS Cancers : Reduces mutant huntingtin (mHTT) aggregates in Huntington’s disease models, a unique application among mTOR inhibitors .
Q & A
Q. What is the primary mechanism of action of PQR620 in cancer models, and how does it differ from earlier mTOR inhibitors?
this compound is a selective dual mTORC1/2 inhibitor that targets the ATP-binding site of mTOR kinase, inhibiting downstream signaling pathways (e.g., Akt-S6K) critical for cell proliferation and survival. Unlike first-generation mTOR inhibitors like rapamycin (which selectively inhibit mTORC1), this compound blocks both mTOR complexes, offering broader suppression of oncogenic signaling. This dual inhibition is critical for overcoming resistance mechanisms observed in tumors with hyperactivated PI3K/Akt/mTOR pathways . Methodological Insight: Validate mTORC1/2 inhibition via Western blotting for phosphorylated substrates (e.g., p-S6K, p-4EBP1) and compare efficacy against rapamycin in dose-response assays .
Q. What experimental models are most suitable for evaluating this compound’s anti-tumor activity?
this compound has demonstrated efficacy in in vitro models (e.g., NSCLC, ovarian cancer cell lines) and in vivo xenografts (e.g., OVCAR-3, NSCLC patient-derived tumors). Prioritize cell lines with confirmed mTOR pathway hyperactivity (e.g., PTEN-deficient or TSC1-mutant models) and use immunodeficient mice (e.g., SCID) for xenografts to assess tumor growth inhibition and pharmacokinetics . Methodological Insight: Measure IC50 values across a panel of 66+ cancer cell lines (average IC50 = 0.92 µM) to identify responsive subtypes .
Q. How does this compound’s brain penetrance influence its applicability in CNS malignancies?
this compound exhibits excellent blood-brain barrier penetration, with brain-to-plasma ratios >0.5 in rodent models. This property makes it suitable for studying mTOR-driven CNS tumors (e.g., medulloblastoma) or neurological comorbidities. Assess brain exposure using LC-MS/MS and correlate with efficacy in orthotopic tumor models .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s dependency on Akt-mTOR signaling in NSCLC?
Evidence shows this compound retains cytotoxicity in Akt1/2-silenced NSCLC cells, suggesting mTOR-independent mechanisms (e.g., sphingosine kinase 1 inhibition, ceramide accumulation). To dissect these pathways:
Q. What experimental strategies optimize this compound dosing regimens to mitigate toxicity in preclinical models?
this compound’s tolerability (e.g., mild hematological toxicity) allows for daily oral dosing. For optimal efficacy:
Q. How does this compound perform in combination therapies, and what synergistic mechanisms are plausible?
this compound synergizes with PI3K inhibitors (e.g., BYL719) or chemotherapies (e.g., cisplatin) by blocking compensatory mTOR activation. Design experiments using:
- Fixed-ratio drug combinations (e.g., Chou-Talalay method) to calculate combination indices.
- Longitudinal tumor imaging to assess regression kinetics.
- Single-cell sequencing to identify resistance pathways in residual cells .
Data Contradiction & Validation
Q. Why do some studies report variable apoptotic responses to this compound across cell lines (e.g., BEAS-2B vs. NSCLC)?
Non-malignant cells (e.g., BEAS-2B) show reduced apoptosis due to intact feedback loops and lower basal mTOR activity. Control for confounding factors by:
Q. How can researchers validate this compound’s selectivity over PI3K and unrelated kinases?
Use kinase profiling assays (e.g., KINOMEscan) to confirm mTOR selectivity (IC50 < 1 nM) and rule out PI3K inhibition (IC50 > 1 µM). Cross-validate with cellular assays measuring PI3K pathway activity (e.g., p-Akt T308) .
Methodological Resources
- Dose-Response Analysis : Reference cell viability curves for D425 medulloblastoma cells (OTX2OE vs. GFPOE) to model concentration-dependent effects .
- In Vivo Protocol Optimization : Use OVCAR-3 xenograft data (8-fold lower effective dose vs. PQR309) to refine dosing schedules .
- Biomarker Selection : Prioritize p-S6K, cleaved PARP, and ceramide levels for mechanistic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
